molecular formula C7H7BClNO2S B2821907 Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride CAS No. 1416853-87-6

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride

Cat. No.: B2821907
CAS No.: 1416853-87-6
M. Wt: 215.46
InChI Key: ZKXVORVOFYJRHZ-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride is a heterocyclic compound that contains both a thieno and pyridine ring fused together.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce thiols or amines, and substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in various chemical reactions and its potential bioactivity make it a valuable compound in scientific research .

Properties

IUPAC Name

thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXVORVOFYJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC=N2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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